1-Neopentylpiperidin-4-ol
Description
1-Neopentylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a bulky neopentyl (2,2-dimethylpropyl) substituent at the 1-position. This compound is primarily utilized as a pharmaceutical intermediate, synthesized and supplied by high-tech chemical enterprises such as Shanghai Yunpun Industrial Co., Ltd., Jiangsu Elitech, and Changzhou JOA Chemicals . Its structural features—particularly the neopentyl group—impart unique steric and electronic properties, making it valuable for drug development programs requiring metabolic stability and controlled solubility. The compound is often commercialized as its hydrochloride salt to enhance crystallinity and handling stability .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)piperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-9(12)5-7-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
DRRJWLHROKKBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The pharmacological and physicochemical properties of piperidin-4-ol derivatives are heavily influenced by their N-substituents. Below is a comparative analysis of 1-Neopentylpiperidin-4-ol and three analogues:
Physicochemical and Functional Differences
- Steric Effects : The neopentyl group in this compound introduces significant steric hindrance, which can shield the piperidine ring from enzymatic degradation, enhancing metabolic stability compared to less bulky analogues like 1-benzyl derivatives .
- In contrast, the neopentyl group balances lipophilicity with solubility due to its branched aliphatic nature.
- Reactivity and Binding : Pyrimidinyl-substituted derivatives (e.g., CAS 419556-92-6) provide heteroaromatic rings capable of hydrogen bonding and π-π interactions, making them suitable for kinase inhibitors or antiviral agents . The halogenated pyrimidine in CAS 477593-22-9 adds electrophilic reactivity for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
